ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate
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Overview
Description
Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate is an organic compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound is known for its unique chemical structure, which includes a cyano group, a methoxyimino group, and a carbamate ester. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate typically involves the reaction of ethyl cyanoacetate with methoxyamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with an isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate involves its interaction with specific molecular targets. The cyano group and methoxyimino group play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with different biological properties.
Methyl carbamate: Another carbamate ester with distinct chemical reactivity.
Propyl carbamate: Similar in structure but with a different alkyl group
Uniqueness
Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate is unique due to the presence of both a cyano group and a methoxyimino group, which confer specific chemical and biological properties not found in simpler carbamate esters .
Properties
IUPAC Name |
ethyl N-[(3E)-2-cyano-3-methoxyiminopropanoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(13)11-7(12)6(4-9)5-10-14-2/h5-6H,3H2,1-2H3,(H,11,12,13)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOYXSBGRJDLAN-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C=NOC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)C(/C=N/OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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